Cas no 2229381-46-6 (3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid)

3-(4-Fluoro-3-nitrophenyl)-2-oxopropanoic acid is a fluorinated aromatic compound featuring a nitro group and a 2-oxopropanoic acid moiety. Its structural characteristics make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (fluoro and nitro) and reactive (oxopropanoic acid) groups enhances its utility in nucleophilic substitution and condensation reactions. This compound exhibits high purity and stability under standard storage conditions, ensuring consistent performance in synthetic applications. Its well-defined reactivity profile allows for precise functionalization, making it a preferred choice for researchers developing novel bioactive molecules or fine-tuning molecular properties in specialized chemical processes.
3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid structure
2229381-46-6 structure
Product Name:3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid
CAS No:2229381-46-6
MF:C9H6FNO5
MW:227.146046161652
CID:6259012
PubChem ID:137734312
Update Time:2025-05-23

3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid
    • EN300-1822455
    • 2229381-46-6
    • Inchi: 1S/C9H6FNO5/c10-6-2-1-5(3-7(6)11(15)16)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)
    • InChI Key: LJZPNOAXIAXIAN-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1[N+](=O)[O-])CC(C(=O)O)=O

Computed Properties

  • Exact Mass: 227.02300045g/mol
  • Monoisotopic Mass: 227.02300045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 100Ų

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Additional information on 3-(4-fluoro-3-nitrophenyl)-2-oxopropanoic acid

3-(4-Fluoro-3-Nitrophenyl)-2-Oxopropanoic Acid: A Comprehensive Overview

3-(4-Fluoro-3-Nitrophenyl)-2-Oxopropanoic Acid, also known by its CAS number CAS No. 2229381-46-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a fluorinated aromatic ring with a nitro group and a ketone moiety. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, agrochemicals, and materials science.

The synthesis of 3-(4-Fluoro-3-Nitrophenyl)-2-Oxopropanoic Acid involves a series of carefully controlled reactions, including nitration, fluorination, and oxidation processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the yield and purity of this compound, making it more accessible for large-scale production and research purposes. The molecule's stability under various conditions has also been extensively studied, ensuring its suitability for diverse applications.

One of the most promising areas of research involving this compound is its potential as a building block in medicinal chemistry. The fluorinated aromatic ring is known to enhance the bioavailability and pharmacokinetic properties of drugs, while the nitro group can serve as a reactive site for further functionalization. Recent studies have explored the use of 3-(4-Fluoro-3-Nitrophenyl)-2-Oxopropanoic Acid in the development of anti-inflammatory agents, where its ability to modulate key inflammatory pathways has shown significant promise.

In addition to its medicinal applications, this compound has also garnered attention in the field of agrochemicals. Its ability to act as a precursor for herbicides and fungicides has been investigated, with preliminary results indicating potential efficacy against various plant pathogens. The incorporation of the ketone group into the molecule further enhances its reactivity, making it a valuable intermediate in the synthesis of more complex agrochemical compounds.

The environmental impact of 3-(4-Fluoro-3-Nitrophenyl)-2-Oxopropanoic Acid has also been a topic of recent research. Studies have focused on its biodegradability and toxicity profiles, with findings suggesting that it poses minimal risk to aquatic ecosystems when used responsibly. This information is crucial for ensuring the sustainable use of this compound in industrial and agricultural settings.

From a structural perspective, the molecule's aromaticity plays a critical role in its electronic properties. The fluorine atom at the para position exerts an electron-withdrawing effect, while the nitro group at the meta position further enhances the molecule's electrophilicity. These electronic effects are essential for understanding the compound's reactivity in various chemical transformations.

The spectroscopic properties of 3-(4-Fluoro-3-Nitrophenyl)-2-Oxopropanoic Acid have been thoroughly investigated using techniques such as UV-vis spectroscopy, IR spectroscopy, and NMR spectroscopy. These studies have provided valuable insights into the molecule's conformational flexibility and intermolecular interactions, which are critical for predicting its behavior in different chemical environments.

In conclusion, 3-(4-Fluoro-3-Nitrophenyl)-2-Oxopropanoic Acid (CAS No. 2229381-46-6) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a key player in future research and development efforts.

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